molecular formula C8H10FNO B068890 (R)-2-Amino-2-(4-fluorophenyl)ethanol CAS No. 174770-74-2

(R)-2-Amino-2-(4-fluorophenyl)ethanol

Cat. No. B068890
M. Wt: 155.17 g/mol
InChI Key: SRQPEYLZIUEVIA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-2-(4-fluorophenyl)ethanol” is a useful research chemical . It has a CAS number of 174770-74-2 .


Molecular Structure Analysis

The molecular formula of “®-2-Amino-2-(4-fluorophenyl)ethanol” is C8H10FNO . The InChI code is 1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . The molecular weight is 155.17 g/mol .


Physical And Chemical Properties Analysis

“®-2-Amino-2-(4-fluorophenyl)ethanol” has a molecular weight of 155.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 155.074642105 g/mol , and the monoisotopic mass is also 155.074642105 g/mol . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

  • Enantioselective Synthesis Applications :

    • It's used in the synthesis of an antagonist of the CCR5 chemokine receptor, offering protection against HIV infection. Additionally, it finds use in the synthesis of antimalarial drugs and γ-secretase modulators necessary for Alzheimer's disease treatment. The study explores the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone to synthesize this compound using Daucus carota cells as a catalyst, indicating its significance in producing pharmaceutically active enantiomers (ChemChemTech, 2022).
  • Discrimination in Resolving Systems :

    • The compound is part of studies investigating the discrimination of diastereomeric salts with 4'-fluoromandelic acid, which is significant in understanding molecular complexes' chiral recognition. This is pertinent in designing more effective chiral separating agents or understanding molecular interactions at a fundamental level (Chirality, 2001).
  • Molecular Interaction Studies :

    • It's utilized in studying molecular diastereomeric complexes involving R-1-phenyl-1-ethanol, showcasing the interplay of various molecular interactions such as CH···π, OH···π, and CH···F in chiral discrimination. This is crucial in the development of more effective chiral drugs and understanding of stereochemistry (Physical chemistry chemical physics, 2013).
  • Pharmaceutical Intermediate Synthesis :

    • It is the key intermediate in the synthesis of aprepitant, an important pharmaceutical compound. The research focuses on optimizing the synthesis process for high yield and purity, demonstrating the compound's critical role in pharmaceutical production (Chinese Journal of Pharmaceuticals, 2012).
  • Biocatalytic Preparation for Pharmaceutical Intermediates :

    • As an important pharmaceutical intermediate of a chemokine CCR5 antagonist, its biocatalytic preparation is studied for asymmetric reduction, highlighting its potential in scalable and efficient production of chiral pharmaceuticals (Catalysts, 2019).

properties

IUPAC Name

(2R)-2-amino-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQPEYLZIUEVIA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441981
Record name (R)-2-Amino-2-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(4-fluorophenyl)ethanol

CAS RN

174770-74-2
Record name (R)-2-Amino-2-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HY Wang, K Huang, M De Jesús, S Espinosa… - Tetrahedron …, 2016 - Elsevier
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 20 www.sciencedirect.com
HY Wanga, K Huang - Tetrahedron. Asymmetry, 2016 - par.nsf.gov
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 0 par.nsf.gov
CN Slattery, S O'Keeffe, AR Maguire - Tetrahedron: Asymmetry, 2013 - Elsevier
The effect of the modification of bis(oxazoline) ligands on the outcome of copper-catalysed C–H insertion and aromatic addition reactions is described. In general, these reactions …
Number of citations: 12 www.sciencedirect.com
DW Piotrowski, K Futatsugi… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of morpholine-based nonsteroidal mineralocorticoid receptor antagonists is reported. Starting from a pyrrolidine HTS hit 9 that possessed modest potency but excellect …
Number of citations: 17 pubs.acs.org
MGN Russell, VG Matassa, RR Pengilley… - Journal of medicinal …, 1999 - ACS Publications
Several 5-HT 1D/1B receptor agonists are now entering the marketplace as treatments for migraine. This paper describes the development of selective h5-HT 1D receptor agonists as …
Number of citations: 34 pubs.acs.org

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